Product packaging for 3,4-diethoxybenzenesulfonyl Chloride(Cat. No.:CAS No. 99188-17-7)

3,4-diethoxybenzenesulfonyl Chloride

Cat. No.: B3059369
CAS No.: 99188-17-7
M. Wt: 264.73 g/mol
InChI Key: NWZSKQICFWXUHC-UHFFFAOYSA-N
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Description

3,4-Diethoxybenzenesulfonyl Chloride is a specialized organic building block primarily used in research and development. This reagent belongs to the sulfonyl chloride family, a class of compounds known for their high reactivity in introducing the sulfonyl functional group into target molecules (Wikipedia, 2024) . A key research application is the synthesis of sulfonamide derivatives through reactions with primary and secondary amines (Wikipedia, 2024) . The resulting sulfonamides are of significant interest in medicinal chemistry for the discovery and development of new therapeutic agents. Furthermore, this compound can be used to prepare sulfonate esters, particularly from alcohols, which can serve as protected intermediates or as leaving groups in synthetic organic chemistry (Wikipedia, 2024) . The 3,4-diethoxy substitution on the benzene ring may influence the compound's electronic properties and solubility, potentially making it valuable for creating materials with specific characteristics or for fine-tuning the biological activity of synthesized molecules. As a moisture-sensitive compound, it requires handling under anhydrous conditions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO4S B3059369 3,4-diethoxybenzenesulfonyl Chloride CAS No. 99188-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diethoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZSKQICFWXUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407142
Record name 3,4-diethoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99188-17-7
Record name 3,4-diethoxybenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Diethoxybenzenesulfonyl Chloride

Traditional Chlorination Routes from Precursors

The synthesis of arylsulfonyl chlorides, such as 3,4-diethoxybenzenesulfonyl chloride, is a fundamental process in organic chemistry, providing versatile intermediates for various applications. Traditional methods for generating these compounds generally fall into two main categories: the direct electrophilic aromatic substitution of an arene with a chlorosulfonating agent, and the chlorination of pre-formed aryl sulfonic acids or their corresponding salts. google.comnih.gov The latter approach, which involves the conversion of a sulfonic acid functional group into a sulfonyl chloride, is a common and established route. This method relies on various chlorinating agents to achieve the transformation from 3,4-diethoxybenzenesulfonic acid to the target sulfonyl chloride.

The conversion of benzenesulfonic acids to benzenesulfonyl chlorides is a key synthetic strategy. This transformation can be accomplished using several powerful chlorinating agents capable of replacing the hydroxyl group of the sulfonic acid with a chlorine atom. The choice of reagent can influence reaction conditions, yield, and purity of the final product.

Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent widely used for the direct chlorosulfonation of aromatic compounds. mdpi.comtandfonline.com While it is more commonly employed to introduce a chlorosulfonyl group directly onto an aromatic ring, it can also participate in the conversion of sulfonic acids to sulfonyl chlorides, often in conjunction with other reagents. For instance, processes have been developed where an aromatic compound is first treated with chlorosulfonic acid or oleum (B3057394) to produce the sulfonic acid, which is then subsequently reacted to form the arylsulfonyl chloride. google.com

Thionyl chloride (SOCl₂) is a frequently used reagent for converting sulfonic acids into their corresponding sulfonyl chlorides. researchgate.net The reaction involves heating the sulfonic acid with thionyl chloride, which effectively replaces the hydroxyl group with a chloride atom. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. chemtube3d.com

However, this method can have drawbacks. For example, a process utilizing thionyl chloride with N,N-dimethylformamide (DMF) as a catalyst required relatively high reaction temperatures, which in some cases could lead to lower yields depending on the starting sulfonic acid. google.com Other approaches have involved converting the arylsulfonic acid to a pyridinium (B92312) sulfonate salt first, which is then reacted with thionyl chloride, though this can be a lengthy process. google.com

Comparison of Common Chlorinating Agents for Sulfonic Acids
ReagentTypical Catalyst/AdditiveKey ByproductsGeneral Conditions
Chlorosulfonic Acid (ClSO₃H)Often used with Thionyl ChlorideH₂SO₄Varies; can be harsh
Thionyl Chloride (SOCl₂)DMF, PyridineSO₂, HCl (gases)Often requires heating

To improve the efficiency and selectivity of chlorosulfonation reactions and to mitigate harsh reaction conditions, various catalysts and additives can be employed. These substances can accelerate the rate of reaction, lower activation energy, and suppress the formation of unwanted byproducts, leading to higher yields and purer products.

Sulfamic acid has been identified as an effective catalyst in the synthesis of aromatic sulfonyl chlorides. google.comgoogle.com It can be used in processes where an aromatic compound is reacted with chlorosulfonic acid and thionyl chloride. google.com The methodology allows for the initial conversion of the aromatic starting material into its sulfonic acid derivative using chlorosulfonic acid, followed by the addition of sulfamic acid to the mixture. The subsequent addition of thionyl chloride then converts the sulfonic acid intermediate into the final arylsulfonyl chloride. google.com The amount of sulfamic acid used is catalytic, typically ranging from 0.1% to 20% by weight relative to the aromatic compound. google.comgoogle.com

A common side reaction during sulfonation and chlorosulfonation is the formation of diaryl sulfones. google.com These byproducts can complicate purification and reduce the yield of the desired sulfonyl chloride. To address this, sulfone inhibitors are often added to the reaction mixture. It has been noted that sulfamic acid, in addition to its catalytic role, can also act as a sulfone inhibitor. google.com Other substances have also been investigated to control sulfone formation. For instance, in sulfonations using sulfur trioxide, inorganic sulfites such as sodium sulfite (B76179) have been successfully employed to reduce the formation of sulfones. google.com Another strategy involves the addition of a small amount of the sulfone byproduct itself to the reaction system, which can inhibit further sulfone formation under specific conditions. researchgate.net

Role of Catalysts and Additives in Chlorosulfonation

Oxidative Chlorination of Sulfur-Containing Precursors

Oxidative chlorination is a conventional and widely employed method for the preparation of arylsulfonyl chlorides. This process involves the oxidation of a sulfur-containing functional group, such as a thiol or a disulfide, in the presence of a chlorinating agent.

The direct conversion of thiophenols and disulfides into their corresponding sulfonyl chlorides is a fundamental transformation in organic synthesis. For instance, the synthesis of 3,4-dimethoxybenzenesulfonyl chloride, a compound structurally similar to this compound, can be accomplished starting from 3,4-dimethoxythiophenol. chemicalbook.com This suggests that 3,4-diethoxythiophenol would be a viable precursor for the target compound.

The general reaction involves treating the corresponding diaryl disulfide, such as bis(3,4-diethoxyphenyl) disulfide, or the aryl thiol, 3,4-diethoxythiophenol, with a suitable oxidizing and chlorinating system. A variety of reagents and conditions have been developed for this transformation. One effective method utilizes 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) as a mild and efficient reagent for the oxidative chlorination of various sulfur compounds, including thiols and disulfides. lookchem.com This method is noted for its simple and practical nature, providing convenient access to a range of aryl and heteroarylsulfonyl chlorides in good to excellent yields. lookchem.com The reaction conditions are generally mild, making it compatible with various functional groups. lookchem.com

For disulfide substrates, the reaction is typically optimized with 2.5 equivalents of DCDMH. lookchem.com The versatility of this method is demonstrated by its successful application to mono-, di-, and tri-substituted disulfides, as well as those containing either electron-donating or electron-withdrawing groups, all of which are effectively converted to the corresponding sulfonyl chlorides. lookchem.com The products are often obtained in high yield and purity after a simple extractive workup, sometimes eliminating the need for further purification. lookchem.com

A continuous flow, metal-free protocol has also been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using a combination of nitric acid, hydrochloric acid, and oxygen. nih.gov This method allows for the isolation of sulfonyl chlorides in yields typically ranging from 70-81% after a straightforward aqueous washing procedure. nih.gov

The following table summarizes the key aspects of these methodologies.

Precursor TypeReagent/SystemKey FeaturesTypical Yields
ThiophenolsDCDMHMild conditions, broad substrate scopeGood to Excellent
DisulfidesDCDMH (2.5 equiv)Effective for various substituted disulfidesGood to Excellent
Thiophenols/DisulfidesHNO₃/HCl/O₂ (Flow)Metal-free, continuous process70-81%

While direct oxidative chlorination of thiols and disulfides is common, other sulfur-containing precursors can also be utilized. One such class of precursors is S-aryl N,N'-dialkylthiocarbamates. The thermal Newman-Kwart Rearrangement (NKR) of O-aryl N,N'-dialkylthiocarbamates can produce the corresponding S-aryl isomers, which can then be converted to the desired sulfonyl chlorides. Although a specific example for the 3,4-diethoxy derivative is not detailed in the provided information, the synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride utilizes a thermal NKR to form the S-aryl thiocarbamate intermediate, which is then subjected to oxidative chlorination. orgsyn.org This suggests a potential, albeit less direct, pathway to this compound.

A modern industrial synthesis method for this compound has been described that employs sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF). vulcanchem.com This process involves the in situ generation of a chlorinating agent from SO₂Cl₂ and DMF, which then selectively sulfonates 1,2-diethoxybenzene. vulcanchem.com This method is advantageous as it minimizes the formation of disulfonation byproducts. vulcanchem.com

The table below outlines the optimized reaction conditions for this industrial synthesis. vulcanchem.com

ParameterValue/Detail
Starting Material1,2-Diethoxybenzene
ReagentsSO₂Cl₂ (1.2 eq), DMF (1.0 eq)
SolventToluene
Temperature40–150°C
Reaction Time10 minutes–5 hours
Yield78–85%
Purity (HPLC)≥99%

This protocol represents a significant advancement over traditional methods, which often necessitated multiple purification steps to remove disulfonyl chloride impurities. vulcanchem.com

Emerging and Specialized Synthetic Strategies for Arylsulfonyl Chlorides

Beyond classical oxidative chlorination, newer synthetic strategies are continually being developed to access arylsulfonyl chlorides with improved efficiency, milder conditions, and broader functional group tolerance.

Decarboxylative coupling reactions have emerged as powerful tools in organic synthesis for the formation of new bonds. This strategy utilizes readily available carboxylic acids as starting materials, which upon extrusion of carbon dioxide, generate reactive intermediates that can be trapped with various reagents.

A novel approach for the synthesis of arylsulfonyl chlorides involves a copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids. nih.gov This method leverages a copper ligand-to-metal charge transfer (LMCT) process to convert the aromatic acid into the corresponding sulfonyl chloride. nih.gov A key advantage of this methodology is that it does not require pre-functionalization of the starting carboxylic acid. nih.gov The process can be extended to a one-pot synthesis of sulfonamides by subsequent amination of the in situ generated sulfonyl chloride. nih.gov This strategy is applicable to a diverse range of aryl and heteroaryl substrates. nih.gov While a specific application to 3,4-diethoxybenzoic acid is not explicitly mentioned, the general applicability of the method suggests its potential for the synthesis of this compound.

The development of catalytic methods for the synthesis of arylsulfonyl chlorides is an area of active research, aiming to provide more sustainable and efficient alternatives to traditional stoichiometric reagents. While specific catalytic methods for the direct synthesis of this compound are not detailed in the provided information, general catalytic approaches for arylsulfonyl chloride formation are relevant. For instance, a zirconium(IV) chloride-promoted oxidative chlorination of a thiophenol has been shown to be a convenient procedure for preparing a sulfonyl chloride on a multi-gram scale. orgsyn.org

Catalytic Methodologies in Arylsulfonyl Chloride Formation

Photoredox Catalysis for C(sp²)-X Bond Activation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-sulfur bonds under mild conditions. beilstein-journals.org This technique is particularly relevant for the synthesis of aryl sulfonyl chlorides through the activation of C(sp²)-X bonds, where X is a leaving group such as a halogen or a diazonium group.

The synthesis of aryl sulfonyl chlorides often begins with precursors like anilines or aryl halides. acs.orgresearchgate.net In a typical photoredox-catalyzed process, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process. beilstein-journals.org For instance, when starting from an aryldiazonium salt (derived from the corresponding aniline), the photocatalyst can reduce the diazonium group to generate an aryl radical. This highly reactive intermediate then reacts with a source of sulfur dioxide, such as DABCO·(SO₂)₂ or potassium metabisulfite, to form an arylsulfonyl radical. researchgate.net Subsequent trapping of this radical by a chlorine source yields the desired aryl sulfonyl chloride.

A notable advantage of this method is its high functional group tolerance and mild reaction conditions, often proceeding at room temperature. acs.orgmpg.de For the specific synthesis of this compound, this would involve the in situ preparation of the 3,4-diethoxybenzenediazonium salt from 3,4-diethoxyaniline. This diazonium salt would then be subjected to a sulfur dioxide source in the presence of a photocatalyst. Both precious metal complexes (e.g., Ru- or Ir-based) and metal-free organic dyes have been successfully employed as photocatalysts in similar transformations. beilstein-journals.orgmpg.de

Table 1: Representative Conditions for Photoredox-Catalyzed Chlorosulfonylation

ParameterCondition
Starting Material Arenediazonium Salt
SO₂ Source Thionyl Chloride (in H₂O)/Acetonitrile (B52724)
Photocatalyst Potassium Poly(heptazine imide) (K-PHI)
Light Source White Light or 465 nm LEDs
Temperature Room Temperature
Yield 50-95% (for various aryl sulfonyl chlorides) acs.org

This table presents generalized conditions based on literature for similar compounds. acs.org

Experimental and theoretical studies support a photoredox mechanism where the photocatalyst initiates the radical chain reaction. acs.org The process avoids the harsh reagents and high temperatures associated with traditional methods like the Sandmeyer-type reaction, which often requires copper salt catalysts and can produce significant waste. acs.orgmpg.de

Heterogeneous and Nanocatalysis for Enhanced Efficiency

Heterogeneous and nanocatalysis offer significant advantages in chemical synthesis, including improved reaction rates, easier catalyst separation, and enhanced catalyst reusability, contributing to more sustainable and cost-effective processes.

In the context of synthesizing aryl sulfonic acids or their derivatives, nanocatalysts have demonstrated high efficacy. For instance, copper(II) complexes immobilized on magnetic iron oxide nanoparticles have been used as recyclable catalysts for the synthesis of aromatic sulfonamides. nanomaterchem.com While this example leads to a sulfonamide, the underlying principle of activating the aromatic ring or the sulfur source is applicable. For the direct sulfonation of 1,2-diethoxybenzene, a precursor to the target sulfonyl chloride, solid acid catalysts are particularly relevant. Silica-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄), have been employed as reusable, green heterogeneous catalysts for the sulfonation of aromatic compounds using sodium bisulfite. researchgate.net

The key benefits of using these nanocatalysts include:

High Surface Area: Nanoparticles provide a large surface area for the reaction to occur, often leading to faster reaction times.

Easy Recovery: Magnetic nanocatalysts can be easily removed from the reaction mixture using an external magnetic field, allowing for simple recycling. nanomaterchem.com

Enhanced Stability: Supporting the catalyst on a solid matrix like silica (B1680970) can improve its thermal and chemical stability.

Microwave-assisted reactions in conjunction with these catalysts can further accelerate the process, reducing reaction times from hours to mere minutes. researchgate.net This synergy between nanocatalysis and microwave irradiation represents a significant step towards process intensification in the synthesis of aromatic sulfur compounds.

Table 2: Comparison of Catalytic Systems for Aromatic Sulfonation

Catalyst SystemReaction TimeConditionsKey Advantage
Pyridinium Chlorochromate (PCC) researchgate.net1-4 hoursAqueous Acetonitrile, Room Temp.Mild Conditions
PCC with Microwave researchgate.net1-4 minutesSolvent-freeSignificant Rate Acceleration
SiO₂/HClO₄ with Microwave researchgate.net1-5 minutesSolvent-freeReusable Green Catalyst

This table illustrates the efficiency gains from using heterogeneous catalysts and microwave assistance in sulfonation reactions, a key step in the synthesis of the target compound. researchgate.net

Application of Deep Eutectic Solvents in Synthesis

Deep Eutectic Solvents (DESs) are emerging as a class of green solvents that offer a sustainable alternative to traditional volatile organic compounds (VOCs). researchgate.net DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point significantly lower than that of its individual components. researchgate.netresearchgate.net Their attractive properties include low volatility, non-flammability, high thermal stability, and often, biodegradability. researchgate.netresearchgate.net

In the synthesis of compounds like this compound, DESs can serve multiple roles: as the reaction medium, as a catalyst, or both. chemrxiv.orgmdpi.com For electrophilic aromatic substitution reactions like sulfonation, the choice of DES can influence reaction outcomes. Acidic DESs, for example, can be formulated to act as both the solvent and the catalyst, simplifying the reaction setup. nih.gov

A key advantage of using DESs is the potential for simplified product isolation and solvent recycling. In many cases, the product can be separated by simple water washing, and the DES can be recovered and reused for several cycles without a significant loss in reaction efficiency. chemrxiv.org This aligns with the principles of green chemistry by minimizing waste and improving process economy. mdpi.com The synthesis of sulfonyl derivatives in DESs can avoid the need for expensive and non-recyclable electrolytes or volatile organic solvents that are common in other methods. researchgate.netchemrxiv.org

Table 3: Common Components for Deep Eutectic Solvents

TypeHydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)
Type IQuaternary Ammonium SaltMetal Chloride1:2
Type IIICholine ChlorideUrea1:2
Type IIICholine ChlorideGlycerol1:2
Type IVMetal ChlorideEthylene (B1197577) Glycol1:3

This table provides examples of common DES compositions. The specific choice of DES would be optimized for the sulfonation or chlorosulfonylation of 1,2-diethoxybenzene.

The high solvating power of DESs can also enhance the solubility of reagents, potentially leading to improved reaction rates and yields. researchgate.net Natural Deep Eutectic Solvents (NADESs), which are composed of natural primary metabolites like sugars and amino acids, offer an even more environmentally benign option. researchgate.net

Reactivity and Reaction Mechanisms of 3,4 Diethoxybenzenesulfonyl Chloride

Nucleophilic Displacement Reactions at the Sulfonyl Group

The reactivity of 3,4-diethoxybenzenesulfonyl chloride is dominated by nucleophilic substitution at the tetrahedral sulfur center. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. wikipedia.org These reactions are fundamental to the role of sulfonyl chlorides as intermediates in organic synthesis. magtech.com.cn

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. nih.gov For arenesulfonyl chlorides like this compound, the reaction mechanism can be considered along a continuum between two idealized pathways: the unimolecular S_N1 (dissociative) and the bimolecular S_N2 (associative) mechanisms. researchgate.net

The S_N1 mechanism would involve a slow, rate-determining dissociation of the chloride ion to form a highly reactive sulfonyl cation intermediate (ArSO₂⁺), which would then be rapidly captured by a solvent molecule. However, sulfonyl cations are known to be very high-energy intermediates, making a pure S_N1 pathway generally unfavorable for sulfonyl chlorides under typical solvolytic conditions. beilstein-journals.org

The S_N2 mechanism involves a concerted process where the nucleophilic solvent molecule attacks the sulfur center at the same time as the chloride ion departs. libretexts.orgpressbooks.pub This pathway proceeds through a single, pentacoordinate transition state. Evidence strongly suggests that the solvolysis of most arenesulfonyl chlorides proceeds via a mechanism that is best described as S_N2-like or borderline. researchgate.netbeilstein-journals.org These reactions exhibit a high degree of bimolecular character, with the transition state involving both the sulfonyl chloride and the attacking solvent molecule. beilstein-journals.org The presence of two electron-donating ethoxy groups on the benzene (B151609) ring in this compound increases electron density on the aromatic ring, which can slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. However, the fundamental mechanism remains an associative, S_N2-like process.

The distinction between these pathways is crucial, as it determines the reaction's kinetics and stereochemistry. The table below summarizes the key differences.

FeatureS_N1 MechanismS_N2 Mechanism
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Molecularity UnimolecularBimolecular
Intermediate Carbocation (or Sulfonyl cation)None (Transition State only)
Solvent Effect Favored by polar, protic solventsFavored by polar, aprotic solvents
Stereochemistry RacemizationInversion of configuration

This table provides a general comparison of S_N1 and S_N2 mechanisms. libretexts.orgpressbooks.pub

Quantitative structure-reactivity relationships (QSRRs) are tools used in physical organic chemistry to correlate reaction rates with the structural properties of reactants. chemrxiv.org For the solvolysis of this compound, several linear free-energy relationships and kinetic probes are employed to elucidate the reaction mechanism.

The Hammett equation, log(k/k₀) = ρσ, is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of a benzene derivative. wikipedia.org

σ (Sigma) is the substituent constant, which measures the electron-donating or electron-withdrawing ability of a substituent.

ρ (Rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

For the solvolysis of arenesulfonyl chlorides, the reaction constant ρ is typically positive. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. beilstein-journals.org This is consistent with a mechanism where negative charge does not build up on the reaction center in the transition state. In an S_N2-like attack on the sulfur atom, developing a negative charge on the incoming nucleophile is balanced by the departing negative charge of the leaving group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

The 3,4-diethoxy substituents are both electron-donating. The table below lists their approximate Hammett sigma constants.

SubstituentPositionσ ValueElectronic Effect
Ethoxy (-OEt)meta+0.1Weakly withdrawing (inductive)
Ethoxy (-OEt)para-0.24Strongly donating (resonance)

Data sourced from standard physical organic chemistry texts.

Given the positive ρ value for this reaction class, the net electron-donating character of the two ethoxy groups would predict that this compound undergoes solvolysis more slowly than unsubstituted benzenesulfonyl chloride.

The Grunwald-Winstein equation, log(k/k₀) = mY, relates the solvolysis rate constant of a substrate to the ionizing power of the solvent (Y). wikipedia.org It was initially developed for S_N1 reactions, where m (the sensitivity to solvent ionizing power) is close to 1.0 for the standard substrate. researchgate.net

However, for arenesulfonyl chlorides, plots of log(k) versus Y often show poor correlations and wide dispersal of data points for different solvent systems. beilstein-journals.org This indicates that the reaction mechanism is not purely dependent on the solvent's ability to stabilize ionic intermediates (ionizing power).

The extended Grunwald-Winstein equation, log(k/k₀) = lN + mY, provides a much better correlation. beilstein-journals.org

N is the solvent nucleophilicity parameter.

l is the sensitivity of the reaction to solvent nucleophilicity.

For the solvolysis of arenesulfonyl chlorides, the 'l' value is typically large and significant, while the 'm' value is more modest. This provides strong evidence for a bimolecular, S_N2-like mechanism with substantial nucleophilic solvent assistance in the rate-determining step. beilstein-journals.orgbeilstein-journals.org The reaction rate is highly dependent on both the solvent's ability to act as a nucleophile (N) and, to a lesser extent, its ionizing power (Y).

The following table illustrates hypothetical data for the solvolysis of an arenesulfonyl chloride, demonstrating the importance of the nucleophilicity term.

Solvent (Aqueous Binary)Y_Cl ValueN_T Valuelog(k/k₀) (Observed)log(k/k₀) (Calculated, m=0.5, l=1.5)
100% EtOH-2.520.370.00-0.70
80% EtOH0.000.000.000.00
50% EtOH1.65-0.200.530.53
97% TFE2.84-3.30-3.53-3.53

Y_Cl and N_T are standard parameters for solvent ionizing power and nucleophilicity. The rate data and sensitivity values are illustrative for a typical arenesulfonyl chloride solvolysis. beilstein-journals.org

The activation parameters, particularly the entropy of activation (ΔS‡), provide significant insight into the mechanism of a reaction. The entropy of activation reflects the change in disorder from the reactants to the transition state.

For solvolysis reactions of arenesulfonyl chlorides, the entropies of activation are typically large and negative. beilstein-journals.org A highly negative ΔS‡ value indicates a more ordered transition state compared to the reactants. This is a hallmark of an associative (S_N2) mechanism, where two separate reactant molecules (the sulfonyl chloride and the solvent) combine to form a single, highly organized transition state complex. beilstein-journals.org In contrast, a dissociative (S_N1) mechanism, which involves the fragmentation of one molecule into two, would be expected to have a positive or near-zero entropy of activation.

ParameterTypical Value for ArSO₂Cl SolvolysisMechanistic Implication
ΔH‡ (Enthalpy of Activation) Moderate-
ΔS‡ (Entropy of Activation) Large, Negative (e.g., -50 to -150 J mol⁻¹ K⁻¹)Associative (S_N2-like) mechanism
ΔG‡ (Gibbs Free Energy of Activation) PositiveDetermines the reaction rate

This table presents typical values and their interpretations for the solvolysis of arenesulfonyl chlorides.

In the solvolysis of sulfonyl derivatives, particularly in neutral or buffered solutions, the reaction can be subject to general base catalysis. acs.org In this mechanism, a second molecule of the solvent (or another base present in the solution) acts as a proton-transfer agent in the transition state.

Quantitative Structure-Reactivity Relationships and Mechanistic Probes

Electrophilic and Radical Reactions Involving the Sulfonyl Chloride Moietymagtech.com.cnresearchgate.net

The sulfonyl chloride group is a powerful electrophile and can also participate in radical reactions under specific conditions. It serves as a precursor to highly reactive intermediates, enabling a wide range of chemical transformations. magtech.com.cn The reactions often involve unsaturated compounds like alkenes, alkynes, and heteroaromatics. magtech.com.cnresearchgate.net

Annulation reactions involve the formation of a new ring structure. Aryl sulfonyl chlorides can participate in such reactions, notably in [2+2] cycloadditions with electron-rich alkenes. magtech.com.cn These reactions typically proceed through the in situ generation of a sulfene (B1252967) intermediate (Ar-CH=SO₂) upon treatment of the sulfonyl chloride with a non-nucleophilic base. The highly reactive sulfene then undergoes a cycloaddition with the unsaturated partner to form a four-membered thietane (B1214591) dioxide ring. magtech.com.cnresearchgate.net

Reaction TypeSubstrate ExampleIntermediateGeneral Product Structure
[2+2] AnnulationEnamine, KetenimineSulfene (Ar-CH=SO₂)Thietane dioxide derivative

Chlorosulfonylation is the addition of both a sulfonyl group and a chlorine atom across a double or triple bond. magtech.com.cn This transformation is particularly common with alkenes and is often initiated by transition metal catalysts or photoredox catalysis, proceeding through a radical chain mechanism. magtech.com.cnresearchgate.net For example, copper-based photocatalysts have been effectively used to convert various olefins into their chlorosulfonylated products. magtech.com.cn The process involves the radical addition of the sulfonyl chloride to the unsaturated substrate. magtech.com.cnresearchgate.net

Reaction TypeSubstrateCatalyst/ConditionsGeneral Product
ChlorosulfonylationAlkeneCu(I) or Cu(II) complexes, Visible Lightβ-chloro sulfone

Aryl sulfonyl chlorides are primarily used for sulfonylation, which is the introduction of a sulfonyl group (Ar-SO₂) into a molecule. This can occur via nucleophilic substitution, where a nucleophile displaces the chloride, or through radical addition to unsaturated bonds. magtech.com.cnmdpi.com In some cases, under reductive conditions, sulfonyl chlorides can be converted to sulfenylating agents (Ar-S), although this is less common and requires the reduction of the sulfur center. magtech.com.cn The majority of reactions with unsaturated substrates lead to sulfonylation products, such as vinyl sulfones or β-halo sulfones. magtech.com.cnresearchgate.net

ProcessDescriptionKey Feature
Sulfonylation Introduction of an Ar-SO₂ group.The sulfur atom maintains its +6 oxidation state.
Sulfenylation Introduction of an Ar-S group.Requires reduction of the sulfonyl chloride.

In recent years, aryl sulfonyl chlorides have gained significant attention as arylating agents in cross-coupling reactions, particularly through palladium catalysis. chemrevlett.comresearchgate.net In these desulfitative reactions, the carbon-sulfur bond is cleaved, and the sulfonyl group is extruded as sulfur dioxide (SO₂), allowing the aryl group to be transferred to another molecule. chemrevlett.com This method serves as a valuable alternative to traditional aryl halides in C-H arylation of heteroarenes like pyrroles, furans, and oxazoles. chemrevlett.com Additionally, sulfonyl chlorides can serve as sources for fluoroalkyl groups in reactions with unsaturated compounds. magtech.com.cnresearchgate.net

Reaction TypeSubstrateCatalyst System (Typical)Key Transformation
Desulfitative ArylationHeteroarenes (e.g., pyrroles, oxazoles)Pd(OAc)₂ or other Pd complexes, with a base (e.g., K₂CO₃)Ar-SO₂Cl + Het-H → Ar-Het + SO₂ + HCl
FluoroalkylationAlkenes, AlkynesNot specifiedIntroduction of a fluoroalkyl group

The reactivity of aryl sulfonyl chlorides with various unsaturated compounds is diverse and forms the basis of many synthetic methodologies. magtech.com.cnresearchgate.net

Alkenes and Alkynes : Typically undergo radical addition reactions like chlorosulfonylation or sulfonylation. magtech.com.cn

Heteroaromatics : Can be arylated via palladium-catalyzed desulfitative cross-coupling. chemrevlett.com

Imines : Reactions with imines can be complex. N-sulfonylation of the imine nitrogen generates an N-sulfonyl iminium ion, which is a reactive intermediate. This can lead to the formation of β-sultams (via [2+2] cycloaddition if a sulfene is formed) or other products upon attack by nucleophiles. magtech.com.cnresearchgate.net

Aldehydes/Ketones : Reactions with enolates or enamines derived from aldehydes and ketones can lead to α-sulfonylation products. magtech.com.cn

The cleavage of the aryl C−S bond is a key step in reactions where the sulfonyl chloride acts as an arylating agent. chemrevlett.com This bond breaking can be facilitated by transition-metal catalysts, which can insert into the C−S bond, leading to the extrusion of SO₂ and the formation of an aryl-metal species. chemrevlett.com This process effectively generates an aryl radical equivalent. chemrevlett.comrsc.org Alternatively, under photoredox conditions, single-electron transfer to the sulfonyl chloride can induce the cleavage of the S-Cl bond to generate a sulfonyl radical (ArSO₂•). This radical can then participate in various addition reactions or, under certain conditions, lose SO₂ to generate an aryl radical (Ar•). nih.gov This radical generation is fundamental to the utility of sulfonyl chlorides in modern organic synthesis. rsc.org

Cleavage TypeMethodGenerated IntermediateSubsequent Reaction
Aryl C—S Bond Palladium CatalysisAryl-palladium speciesCross-coupling (Arylation)
S—Cl Bond Photoredox Catalysis (SET)Sulfonyl radical (ArSO₂•)Addition to alkenes
C—S Bond (via Sulfonyl Radical) Desulfitation of ArSO₂•Aryl radical (Ar•)Radical arylation

Derivatization and Analog Development from 3,4 Diethoxybenzenesulfonyl Chloride

Preparation of Sulfonate Esters

Analogous to the formation of sulfonamides, 3,4-diethoxybenzenesulfonyl chloride can be reacted with alcohols or phenols to form sulfonate esters. This reaction is a cornerstone of organic synthesis for converting an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group for nucleophilic substitution and elimination reactions. libretexts.orgyoutube.com

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which catalyzes the reaction and neutralizes the HCl byproduct. youtube.com The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com

The general reaction is: This compound + R-OH (Alcohol) → 3,4-Diethoxybenzenesulfonate Ester + HCl

The resulting 3,4-diethoxybenzenesulfonate esters (sometimes referred to as "diosylates" in a manner analogous to tosylates) are stable compounds that can be isolated and used in subsequent synthetic steps. organic-chemistry.org

Table 2: Illustrative Synthesis of Sulfonate Esters This table is illustrative and based on general reaction principles.

Alcohol Reactant Product Name
Methanol (CH₃OH) Methyl 3,4-diethoxybenzenesulfonate
Ethanol (CH₃CH₂OH) Ethyl 3,4-diethoxybenzenesulfonate

Synthesis of Sulfones

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group flanked by two carbon atoms. This compound can be used to synthesize sulfones, particularly diaryl sulfones, through a Friedel-Crafts-type reaction. google.com

In this process, this compound is reacted with an electron-rich aromatic compound (such as benzene (B151609), toluene, or anisole) in the presence of a Lewis acid catalyst, like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). google.com The catalyst activates the sulfonyl chloride, facilitating electrophilic aromatic substitution onto the second aromatic ring.

The general reaction is: This compound + Arene → Diaryl Sulfone + HCl

For example, reacting this compound with benzene would yield 1,2-diethoxy-4-(phenylsulfonyl)benzene. Another route to sulfones involves the reaction of sulfonyl chlorides with organometallic reagents such as Grignard reagents.

Generation of Sulfinic Acids

Sulfinic acids (R-SO₂H) and their corresponding salts (sulfinates) can be generated from sulfonyl chlorides through reduction. The controlled reduction of this compound breaks the sulfur-chlorine bond and forms a sulfur-hydrogen bond (after acidification) or a sulfur-metal bond.

A common method for this transformation is the reaction of the sulfonyl chloride with a mild reducing agent, such as sodium sulfite (B76179) (Na₂SO₃) or sodium sulfide (B99878) (Na₂S) in an aqueous solution. The reaction with sulfite typically yields the sodium salt of the sulfinic acid (sodium 3,4-diethoxybenzenesulfinate), which can then be isolated. Subsequent acidification of the sulfinate salt with a strong acid (like HCl) generates the free 3,4-diethoxybenzenesulfinic acid.

This reduction is a key step as sulfinates are themselves valuable synthetic intermediates, for instance, in the synthesis of sulfones via alkylation. organic-chemistry.org A different approach involves the reaction of sulfonyl chlorides with triphenylphosphine (B44618) and an amine to produce sulfinamides, a process that proceeds through a sulfinyl chloride intermediate derived from the sulfinic acid. nih.gov

Design and Synthesis of Novel Heterocyclic Structures Incorporating the 3,4-Diethoxybenzenesulfonyl Moiety

The introduction of the 3,4-diethoxybenzenesulfonyl group into heterocyclic ring systems is a key strategy for developing new chemical entities. This moiety can influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity or material characteristics.

The synthesis of pyranopyridine analogues bearing a sulfonamide linkage has been explored to develop novel classes of compounds. The general synthetic approach involves the preparation of a pyranopyridine core, followed by functionalization and coupling with a sulfonyl chloride.

For the pyrano(2,3-b)pyridine series, the synthesis starts from a pre-formed 2H-pyrano[2,3-b]pyridine core. nih.gov This core is first formylated using butyllithium (B86547) (BuLi) and dimethylformamide (DMF). The resulting aldehyde undergoes reductive amination with a primary amine (such as aniline (B41778) or cyclohexylamine) in the presence of zinc chloride (ZnCl₂) and sodium cyanoborohydride (NaCNBH₃). The final step involves the sulfonylation of the secondary amine with this compound, using triethylamine (B128534) (Et₃N) as a base in a solvent like dichloromethane (B109758) (DCM), to yield the target sulfonamide. nih.gov

A similar strategy is employed for the pyrano(3,2-b)pyridine analogues. The synthesis begins with the O-alkylation of 2-bromo-5-hydroxypyridine, followed by a Claisen rearrangement and formylation to produce the key aldehyde intermediate. nih.gov This aldehyde is then subjected to reductive amination to form a secondary amine, which is subsequently reacted with various sulfonyl chlorides, such as this compound, to furnish the desired final products. nih.gov

Table 1: Synthesis of Pyrano(2,3-b)pyridine Analogues

StepReactionReagents and Conditions
1Formylation(i) BuLi, -78 °C (ii) DMF, anhydrous ether
2Reductive AminationR₁NH₂, ZnCl₂, NaCNBH₃, MeOH
3SulfonylationThis compound, Et₃N, DCM, r.t.

Benzopyran and Benzofuran (B130515) Analogues

Analogous synthetic strategies have been applied to create benzopyran and benzofuran derivatives. These scaffolds are of significant interest due to their presence in a wide range of biologically active molecules.

For benzopyran analogues , a common starting material is a 4-hydroxybenzophenone (B119663) derivative. O-alkylation followed by a Claisen rearrangement can be used to construct the benzopyran ring system. Subsequent reductive amination of an aldehyde group on this ring, followed by conversion to the corresponding sulfonamide with this compound, yields the target molecules. nih.gov

In the case of benzofuran analogues , a commercially available starting material such as 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde (B1344153) can be utilized. This aldehyde undergoes reductive amination with various primary amines to generate secondary amine intermediates. These intermediates are then sulfonylated with a benzenesulfonyl chloride, like the 3,4-diethoxy variant, to afford the final benzofuran analogues. nih.gov

Table 2: Synthesis of Benzofuran Analogues

StepReactionReagents and Conditions
1Reductive AminationR₁NH₂, ZnCl₂, NaCNBH₃, r.t., 2 h
2SulfonylationThis compound, Et₃N, DCM, r.t.

Triazole-Fused Heterocyclic Compounds

One prevalent method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." nih.gov In a potential synthetic scheme, a key intermediate would be a benzenesulfonyl azide (B81097), such as 3,4-diethoxybenzenesulfonyl azide. This azide could then be reacted with a terminal alkyne that is already part of a heterocyclic ring or contains a functional group that can be cyclized to form a fused ring system after the triazole is formed.

Alternatively, an N-sulfonylated triazole can be used as a precursor. N-sulfonyl-1,2,3-triazoles are known to react with various nucleophiles or undergo rhodium-catalyzed reactions to form new heterocyclic structures. nih.gov

Another approach involves the direct C-sulfonylation of a triazole ring. For instance, a three-component reaction between an aromatic ketone, a sodium sulfinate (like sodium 3,4-diethoxybenzenesulfinate), and an azide can lead to the formation of 4-sulfonyl-1,2,3-triazoles. This method provides a direct route to incorporate the sulfonyl group onto the triazole core.

Development of Sulfonyl Fluoride (B91410) Analogues from Sulfonyl Chlorides

Sulfonyl fluorides have gained prominence as valuable chemical probes and synthetic intermediates, often exhibiting greater stability and unique reactivity compared to their sulfonyl chloride counterparts. researchgate.net They are more resistant to hydrolysis and thermolysis but can still react selectively with nucleophiles, making them ideal for applications in chemical biology and drug discovery. researchgate.net

The conversion of this compound to its corresponding sulfonyl fluoride is a straightforward and efficient process. The most common method is a halogen-exchange (halex) reaction. researchgate.net This typically involves treating the sulfonyl chloride with a fluoride salt.

A widely used and effective procedure employs an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF₂). researchgate.netnih.gov The reaction can be carried out in a biphasic system, for example, using water/acetone or water/acetonitrile (B52724), at room temperature. nih.govnih.gov The use of a phase-transfer catalyst, such as 18-crown-6, can facilitate the reaction when using potassium fluoride in acetonitrile. nih.gov The sulfonyl fluoride product is generally stable and can be readily purified, often by simple crystallization. researchgate.net This transformation is highly efficient, with reports of near-quantitative yields. researchgate.net

Table 3: General Conditions for Sulfonyl Chloride to Sulfonyl Fluoride Conversion

Fluoride SourceSolvent SystemCatalyst (if any)Temperature
Potassium Bifluoride (KHF₂)Acetonitrile/Water or THF/WaterNoneRoom Temperature
Potassium Fluoride (KF)Water/AcetoneNoneRoom Temperature
Potassium Fluoride (KF)Acetonitrile18-crown-6Room Temperature

Advanced Spectroscopic and Analytical Characterization Techniques for 3,4 Diethoxybenzenesulfonyl Chloride and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of 3,4-diethoxybenzenesulfonyl chloride, offering non-destructive analysis and a wealth of information regarding the compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the presence and connectivity of the various functional groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and ethoxy protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl chloride group. The ethoxy groups give rise to a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), with chemical shifts influenced by the adjacent oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons will show signals in the downfield region, with the carbon atom directly attached to the sulfonyl chloride group being the most deshielded. The carbons of the ethoxy groups will appear in the upfield region of the spectrum. The chemical shifts of the aromatic carbons are also influenced by the positions of the ethoxy substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H7.3 - 7.8-
-OCH₂-4.1 - 4.3 (quartet)64 - 66
-CH₃1.4 - 1.6 (triplet)14 - 16
Aromatic-C (substituted)-120 - 155
Aromatic-C (unsubstituted)-110 - 130

Note: Predicted values are based on data from analogous compounds such as 3,4-dimethoxybenzenesulfonyl chloride and other substituted benzenesulfonyl chlorides. conicet.gov.arrsc.orgrsc.org

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonyl chloride group and the substituted benzene ring.

The most prominent peaks are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. rsc.org Additionally, characteristic absorptions for the C-O-C stretching of the ethoxy groups and the C=C stretching of the aromatic ring are expected.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
S=O (Sulfonyl chloride)Asymmetric stretch1370 - 1410
S=O (Sulfonyl chloride)Symmetric stretch1166 - 1204
Ar-O-C (Ether)Asymmetric stretch1230 - 1270
Ar-O-C (Ether)Symmetric stretch1020 - 1050
C=C (Aromatic ring)Stretch1450 - 1600
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 2980

Note: These ranges are based on typical values for aromatic sulfonyl chlorides and ethers. rsc.orgresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M) and its M+2 peak in an approximate 3:1 ratio would be observed.

Fragmentation of the molecular ion would likely involve the loss of the chlorine atom, the sulfonyl chloride group (SO₂Cl), or cleavage of the ethoxy groups. Common fragments would include the 3,4-diethoxyphenyl cation and ions resulting from the loss of ethylene (B1197577) from the ethoxy groups.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Formula
264/266Molecular ion[C₁₀H₁₃ClO₄S]⁺
229[M - Cl]⁺[C₁₀H₁₃O₄S]⁺
165[M - SO₂Cl]⁺[C₁₀H₁₃O₂]⁺
137[M - SO₂Cl - C₂H₄]⁺[C₈H₉O₂]⁺

Note: The presence of the chlorine isotope ³⁷Cl gives rise to the M+2 peak.

UV-Visible spectroscopy can be employed to study the kinetics of reactions involving this compound, such as solvolysis reactions. nih.govnih.govmdpi.com The progress of the reaction can be monitored by observing the change in absorbance at a specific wavelength over time. As the sulfonyl chloride reacts, the electronic environment of the aromatic chromophore changes, leading to a shift in the UV-Vis absorption spectrum. By monitoring the disappearance of the reactant or the appearance of the product, the rate constant of the reaction can be determined. These kinetic studies are valuable for understanding the reactivity of the sulfonyl chloride and the mechanism of its reactions. sigmaaldrich.comgoogle.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of sulfonyl chlorides. nbinno.comamericanpharmaceuticalreview.com Reversed-phase HPLC with a C18 column is a common method, where a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is used. The purity of the compound can be determined by integrating the peak area of the main component and any impurities. Derivatization of the sulfonyl chloride may sometimes be employed to improve its chromatographic behavior or detection. core.ac.ukexeteranalytical.co.uk

Gas Chromatography (GC): GC can also be used for the purity assessment of sulfonyl chlorides, particularly for more volatile derivatives. dtic.mil However, due to the thermal lability of some sulfonyl chlorides, derivatization to more stable compounds, such as sulfonamides, might be necessary to prevent degradation in the injector or column. dtic.mil

Elemental Analysis for Halogen Content Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, the determination of the chlorine content is a critical measure of its purity and identity. The most common method for halogen determination is combustion analysis. wikibooks.orgnmrmbc.com In this process, the organic compound is combusted in an oxygen-rich atmosphere, which converts the organically bound chlorine into hydrogen chloride (HCl). The resulting HCl is then absorbed into a solution and quantified by titration or other analytical methods. The experimentally determined percentage of chlorine is then compared with the theoretical value calculated from the molecular formula of this compound to confirm its elemental composition.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry is a powerful analytical technique used for the determination of trace and ultra-trace elemental impurities in a wide variety of samples. nih.gov The principle of ICP-MS involves the ionization of a sample by an inductively coupled argon plasma, which can reach temperatures of up to 10,000 K. This high temperature ensures the efficient atomization and ionization of the sample constituents. The resulting ions are then introduced into a mass spectrometer, where they are separated based on their mass-to-charge ratio and subsequently detected. ump.edu.pl

In the context of this compound and its derivatives, ICP-MS is instrumental in quantifying elemental impurities that may be present from raw materials, catalysts used in synthesis, or from the manufacturing process itself. The United States Pharmacopeia (USP) general chapter <233> recommends ICP-MS as a suitable technique for the evaluation of elemental impurities in pharmaceutical products. usp.org

Detailed Research Findings:

Research on related pharmaceutical compounds has demonstrated the utility of ICP-MS in ensuring compliance with stringent regulatory limits for elemental impurities, such as those outlined in the ICH Q3D guideline. shimadzu.com The technique's high sensitivity allows for the detection of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. For instance, in the analysis of pharmaceutical products, ICP-MS can accurately quantify a broad range of elements, including heavy metals and residual catalysts.

Table 1: Illustrative ICP-MS Performance Data for Elemental Impurities in an Organic Matrix
ElementSpiked Concentration (ng/g)Recovery (%)Relative Standard Deviation (RSD) (%)
Lead (Pb)1098.52.1
Arsenic (As)10101.21.8
Mercury (Hg)1095.73.5
Cadmium (Cd)1099.12.5
Palladium (Pd)20102.51.5
Platinum (Pt)2097.82.8
Nickel (Ni)5099.61.9
Copper (Cu)50100.82.2

Note: The data presented in this table is illustrative and based on the analysis of a typical organic pharmaceutical matrix to demonstrate the capabilities of ICP-MS. It does not represent actual experimental results for this compound.

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography is a robust and automated analytical technique specifically designed for the determination of halogens and sulfur in a wide range of combustible samples. lcms.cz The process involves the complete combustion of the sample in an oxygen-rich atmosphere at high temperatures, typically around 1000°C. During combustion, the chlorine and sulfur present in this compound are converted into hydrogen chloride (HCl) and sulfur dioxide (SO₂), respectively. These gaseous products are then trapped in an aqueous absorption solution, which is subsequently injected into an ion chromatograph for separation and quantification of the resulting chloride and sulfate (B86663) ions. chromatographyonline.comchromatographyonline.com

This technique offers a direct and interference-free method for the precise determination of the total chlorine and sulfur content, which is critical for verifying the stoichiometry and purity of this compound.

Detailed Research Findings:

The applicability and reliability of CIC for the analysis of organosulfur and halogenated compounds have been well-documented. Studies on compounds with similar functional groups provide a strong indication of the expected performance for this compound. For example, the analysis of S-benzyl thiouronium chloride, an organic compound containing both sulfur and chlorine, by CIC has shown excellent recoveries, demonstrating the accuracy of the method. chromatographyonline.commetrohm.com

The following interactive data table presents the results from the analysis of S-benzyl thiouronium chloride using CIC, which serves as a relevant analogue to demonstrate the expected accuracy and precision for the analysis of this compound.

Table 2: Analysis of S-Benzyl Thiouronium Chloride by Combustion Ion Chromatography
AnalyteTheoretical Content (%)Measured Content (%)Recovery (%)
Chloride (as Cl)17.4917.1698.1
Sulfur (as S)15.8216.01101.2

Note: The data in this table is for S-benzyl thiouronium chloride and is presented to illustrate the expected performance of Combustion Ion Chromatography for the analysis of this compound due to the structural similarities (presence of organic sulfur and chlorine). chromatographyonline.commetrohm.com

The precision of the CIC method is typically high, with relative standard deviations (RSDs) well below 5% for replicate analyses. The technique's ability to handle both solid and liquid samples with minimal sample preparation makes it a highly efficient tool for quality control in the manufacturing of this compound and its derivatives.

Computational and Theoretical Investigations of 3,4 Diethoxybenzenesulfonyl Chloride

Quantum Chemical Calculations on Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and geometric properties of molecules. For arenesulfonyl chlorides, these calculations provide a detailed picture of the electron distribution and its influence on molecular stability and reactivity.

Theoretical studies on analogous compounds, such as benzenesulfonyl chloride and its substituted derivatives, have established reliable computational protocols. nih.govnih.gov Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p) to accurately model the molecule's geometry and electronic properties. researchgate.netresearchgate.net

For 3,4-diethoxybenzenesulfonyl chloride, these calculations would reveal key structural parameters. The geometry of the sulfonyl group (-SO₂Cl) relative to the benzene (B151609) ring is of particular interest. In many para-substituted benzenesulfonyl chlorides, the S–Cl bond is oriented perpendicularly to the plane of the benzene ring. researchgate.net The two ethoxy groups at the 3- and 4-positions introduce additional conformational possibilities and electronic effects.

The electronic properties derived from these calculations include the distribution of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity. The ethoxy groups, being electron-donating, are expected to raise the energy of the HOMO and influence the electron density on the aromatic ring and the sulfonyl group. This, in turn, affects the electrophilicity of the sulfur atom.

Table 1: Representative Calculated Molecular Properties for an Arenesulfonyl Chloride Moiety (Based on DFT Calculations of Analogous Compounds)
ParameterTypical Calculated ValueSignificance
S=O Bond Length~1.43 ÅIndicates a strong double bond character.
S–Cl Bond Length~2.05 ÅRelates to the bond strength and leaving group ability of the chloride.
C–S Bond Length~1.78 ÅReflects the connection between the aryl ring and the sulfonyl group.
O=S=O Bond Angle~122°Defines the geometry of the sulfonyl group.
C–S–Cl Bond Angle~102°Influences steric accessibility at the sulfur center.
HOMO-LUMO GapVaries with substituentsA smaller gap generally implies higher reactivity.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide information on static, optimized structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time in a defined environment, such as a solvent. scielo.brut.ac.ir MD simulations are crucial for understanding the conformational flexibility of this compound, particularly the rotational dynamics of the sulfonyl chloride and ethoxy groups.

In an MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules, and the system's evolution is tracked by solving Newton's equations of motion. rsc.org This methodology allows for the exploration of the potential energy surface and the identification of stable conformers and the energy barriers between them.

For this compound, the key degrees of freedom for conformational analysis are the dihedral angles defining the orientation of the -SO₂Cl group relative to the ring (C-C-S-Cl) and the orientation of the two ethoxy side chains (C-C-O-C and C-O-C-C). Theoretical studies on related dimethoxybenzenes show that multiple stable rotamers can coexist, with their relative populations influenced by intramolecular interactions and the surrounding solvent. nih.gov An MD simulation would reveal the preferred orientations of these groups, the timescale of their rotations, and how intermolecular interactions (e.g., with water molecules) stabilize certain conformations. researchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis of this compound in MD Simulations
Dihedral AngleDescriptionInformation Gained
C2–C1–S–ClRotation of the sulfonyl chloride group around the C–S bond.Determines the orientation of the S–Cl bond relative to the ring plane.
C4–C3–O–C(ethyl)Rotation of the ethoxy group at position 3.Identifies preferred orientations and steric interactions.
C3–C4–O–C(ethyl)Rotation of the ethoxy group at position 4.Identifies preferred orientations and steric interactions.
C–O–CH₂–CH₃Rotation within the ethyl chains.Characterizes the flexibility of the alkyl side chains.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including nucleophilic substitution at the sulfur atom of sulfonyl chlorides. nih.gov Theoretical studies can map the entire reaction coordinate, identifying the structures and energies of reactants, transition states, and products.

For arenesulfonyl chlorides, nucleophilic substitution reactions are of primary importance. shaalaa.com Two principal mechanisms are often considered: a concerted, one-step Sɴ2-type mechanism involving a single transition state, and a stepwise addition-elimination (A-E) mechanism that proceeds through a high-energy pentacoordinate intermediate. nih.govnih.gov

DFT calculations have been extensively used to distinguish between these pathways for various sulfonyl chlorides. nih.govdntb.gov.ua For the identity exchange reaction of chloride with arenesulfonyl chlorides, theoretical studies strongly support a synchronous Sɴ2 mechanism with a single, trigonal bipyramidal transition state. nih.govnih.gov In this transition state, the incoming and outgoing chloride ions are in apical positions. In contrast, for a more electronegative nucleophile like fluoride (B91410), calculations suggest the stepwise A-E mechanism is more favorable. nih.gov The electron-donating ethoxy groups in this compound would likely influence the stability of the transition state and could affect the reaction barrier.

The elucidation of a reaction pathway involves computationally mapping the potential energy surface (PES). This is achieved by calculating the energy of the system as a function of the geometric changes that occur as reactants are converted to products. Key points on the PES are stationary points: minima corresponding to reactants, products, and any stable intermediates, and first-order saddle points corresponding to transition states.

For a reaction such as the hydrolysis of this compound, theoretical calculations can model the approach of a nucleophile (a water molecule) to the sulfur atom. researchgate.net Transition state search algorithms are used to locate the highest energy point along the lowest energy path connecting reactants and products. The structure of this transition state provides crucial mechanistic information, such as the extent of bond formation and bond breaking. For Sɴ2 reactions at sulfur, the transition state is characterized by an elongated S-Cl bond and a partially formed bond between sulfur and the incoming nucleophile. nih.gov Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Table 3: Representative Calculated Activation Energies (ΔG‡) for Sɴ2 Reactions of Substituted Benzenesulfonyl Chlorides
SubstituentReactionCalculated ΔG‡ (kcal/mol)Mechanistic Implication
4-Me₂N (Electron Donating)Cl⁻ ExchangeHigher BarrierElectron-donating groups destabilize the negatively charged transition state, slowing the reaction. nih.gov
H (Unsubstituted)Cl⁻ ExchangeBaselineReference for substituent effects. nih.gov
3-CF₃ (Electron Withdrawing)Cl⁻ ExchangeLower BarrierElectron-withdrawing groups stabilize the transition state, accelerating the reaction. nih.gov
UnsubstitutedHydrolysis (with H₂O)Varies with solvent modelSolvent participation is crucial for stabilizing the transition state. researchgate.net

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. princeton.edu Theoretical calculation of KIEs provides a sensitive probe of transition state structure and is a powerful method for validating proposed reaction mechanisms. The KIE arises from changes in the zero-point vibrational energies (ZPVE) of the reactants and the transition state upon isotopic substitution. princeton.edu

For reactions of this compound, several KIEs could be theoretically investigated.

Leaving Group KIE: The chlorine KIE (k³⁵/k³⁷) is sensitive to changes in the bonding of the S-Cl bond in the transition state. A significant KIE (typically > 1.007) indicates substantial S-Cl bond cleavage in the rate-determining step, which is characteristic of Sɴ2 and Sɴ1 mechanisms. researchgate.netnih.gov Theoretical models can calculate the vibrational frequencies for both isotopologues (³⁵Cl and ³⁷Cl) in the reactant and transition state to predict the KIE value.

Solvent KIE: For solvolysis reactions, the solvent KIE (e.g., kH₂O/kD₂O) can provide insight into the role of the solvent as a nucleophile. Arenesulfonyl chlorides typically exhibit kH₂O/kD₂O values between 1.5 and 2.3, consistent with significant nucleophilic participation by water in the transition state. nih.govmdpi.comnih.gov Computational models that include explicit solvent molecules can be used to calculate this effect.

Table 4: Typical Kinetic Isotope Effects in Arenesulfonyl Chloride Reactions and Their Mechanistic Interpretation
KIE TypeSubstrateTypical ValueInterpretation
Solvent KIE (kH₂O/kD₂O)Benzenesulfonyl chloride1.5 - 1.8Indicates general base catalysis or direct nucleophilic attack by water in the transition state. nih.govmdpi.com
Solvent KIE (kMeOH/kMeOD)p-Nitrobenzenesulfonyl chloride~2.3Consistent with an Sɴ2 process where the solvent acts as the nucleophile. mdpi.com
Chlorine KIE (k³⁵/k³⁷)Benzyl chloride (Sɴ2)~1.008Significant C-Cl bond rupture in the transition state. nih.gov A similar effect is expected for S-Cl bond rupture.
Hydrogen KIE (kH/kD)Benzene Sulfonylation1.3 - 3.3Indicates that C-H bond breaking is part of the rate-determining step in electrophilic aromatic substitution. researchgate.net

Applications of 3,4 Diethoxybenzenesulfonyl Chloride in Broader Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

3,4-Diethoxybenzenesulfonyl chloride serves as a crucial building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with primary or secondary amines, is a key structural motif in a wide array of therapeutic agents. This reaction is a cornerstone of its application, providing a reliable method for constructing elaborate molecular architectures. nih.govekb.eg

The 3,4-diethoxybenzene moiety of the molecule is of particular significance. This electron-rich aromatic system can enhance the binding affinity of a molecule to its biological target, especially within hydrophobic pockets of enzymes or receptors. This property has been leveraged in the development of various inhibitors and modulators of biological pathways.

One notable application of this compound is in the synthesis of protease inhibitors. Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, making them important drug targets. The sulfonamide group derived from this compound can mimic the transition state of peptide hydrolysis, a key step in the enzymatic action of many proteases. This mimicry allows the resulting sulfonamide-containing molecules to bind tightly to the active site of the enzyme, inhibiting its function.

Furthermore, this compound has been identified as a key building block for the development of G protein-coupled receptor (GPCR) modulators. GPCRs are a large family of transmembrane receptors that are involved in a vast range of signaling pathways and are the targets of a significant portion of modern drugs. The structural features of the 3,4-diethoxybenzenesulfonyl group can be tailored to interact with specific residues within the binding sites of GPCRs, leading to either agonistic or antagonistic activity.

The synthesis of these complex molecules often involves a multi-step process where the introduction of the 3,4-diethoxybenzenesulfonyl group is a critical step in elaborating the final structure and fine-tuning its biological activity.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large libraries of diverse compounds for high-throughput screening. The robust and high-yielding nature of the reaction between sulfonyl chlorides and amines makes this compound an excellent reagent for this purpose. nih.gov

In a typical combinatorial synthesis workflow, a core scaffold can be reacted with a diverse set of amines, while this compound can be reacted with a library of scaffolds containing amino groups. This parallel synthesis approach allows for the creation of a large number of distinct sulfonamide derivatives in a short period. nih.gov The resulting library of compounds can then be screened against a biological target to identify "hit" compounds with the desired activity.

The 3,4-diethoxybenzenesulfonyl moiety can be considered a "privileged scaffold" fragment. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets. By incorporating the 3,4-diethoxybenzenesulfonyl group, chemists can generate libraries of compounds with a higher probability of interacting with a range of biological targets, thereby increasing the efficiency of the drug discovery process.

The process of generating a combinatorial library using this compound can be outlined as follows:

StepDescription
1. Scaffold Selection A diverse set of molecular scaffolds containing a reactive amine group is chosen.
2. Parallel Reaction Each scaffold is reacted with this compound in a separate reaction vessel. This is often carried out in multi-well plates to facilitate high-throughput synthesis.
3. Purification The resulting sulfonamide products are purified to remove any unreacted starting materials or byproducts. This can be automated using techniques like high-performance liquid chromatography (HPLC).
4. Library Generation The purified compounds are collected and organized into a library, with each compound's structure and location recorded in a database.
5. High-Throughput Screening The library is then screened against one or more biological targets to identify compounds with interesting activity.

This systematic approach allows for the exploration of a vast chemical space around the 3,4-diethoxybenzenesulfonamide (B26719) core, aiding in the identification of lead compounds for further development.

Precursor in the Design and Synthesis of Molecular Receptors

Molecular receptors are molecules designed to selectively bind to other molecules or ions, known as guests. This field of supramolecular chemistry has applications in sensing, catalysis, and separation science. The design of a molecular receptor requires the careful arrangement of binding sites and a well-defined three-dimensional structure to achieve high affinity and selectivity for the target guest.

While direct examples of this compound in the synthesis of molecular receptors are not extensively documented in the literature, its structural features and reactivity make it a promising precursor for such applications. The sulfonamide linkage provides a directional and rigid connection, which is crucial for pre-organizing the binding sites of a receptor.

A closely related analogue, 2,3-dimethoxybenzenesulfonyl chloride, has been successfully employed in the synthesis of macrocyclic receptors. This suggests that this compound could be similarly utilized in the construction of macrocycles, which are large cyclic molecules often used as scaffolds for molecular receptors. The synthesis of such macrocycles can be achieved through strategies that involve the formation of multiple sulfonamide bonds to create the cyclic structure. cam.ac.ukcore.ac.uk

The general approach to synthesizing a macrocyclic receptor using a sulfonyl chloride precursor like this compound is depicted in the table below:

StageDescription
Design A macrocyclic structure is designed with a cavity of a specific size and shape to complement the target guest molecule. The design incorporates building blocks that will be linked by sulfonamide bonds.
Synthesis of Precursors Linear or branched precursors containing multiple amine and/or sulfonyl chloride functional groups are synthesized. This compound would be incorporated in this stage.
Macrocyclization The precursors are reacted under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, leading to the formation of the macrocyclic receptor.
Characterization The structure and purity of the synthesized macrocycle are confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Binding Studies The ability of the macrocyclic receptor to bind to the target guest is evaluated to determine its affinity and selectivity.

The versatility of the sulfonamide-forming reaction and the potential for the 3,4-diethoxybenzene moiety to engage in host-guest interactions make this compound a valuable, albeit underexplored, building block in the design and synthesis of novel molecular receptors.

Historical Context and Evolution of Research on Arylsulfonyl Chlorides

Early Synthetic Methodologies and Mechanistic Postulations

The foundational methods for synthesizing arylsulfonyl chlorides primarily relied on electrophilic aromatic substitution (EAS) reactions. One of the most established early methods is the direct reaction of an aromatic compound with chlorosulfonic acid. nih.gov This process involves the electrophilic attack of a sulfur trioxide equivalent on the aromatic ring.

Another significant early contribution was the Piria reaction , first described in 1851, which involves the reaction of a nitroarene with a metal bisulfite. This reaction simultaneously reduces the nitro group and introduces a sulfonic acid group.

The Tyrer sulfonation process , developed in 1917, was a notable technological advancement for industrial-scale sulfonation. This method involved passing benzene (B151609) vapor through concentrated sulfuric acid at elevated temperatures to produce benzenesulfonic acid, which could then be converted to the corresponding sulfonyl chloride.

Mechanistically, these early sulfonation reactions were understood to proceed via an electrophilic aromatic substitution pathway where sulfur trioxide (SO₃), or its protonated form, acts as the electrophile. wikipedia.org A key feature of aromatic sulfonation is its reversibility, which allows for the sulfonic acid group to be removed under dilute, hot aqueous acidic conditions. wikipedia.org This property has been strategically employed in organic synthesis to protect or direct the substitution on an aromatic ring.

The conversion of the resulting sulfonic acids to sulfonyl chlorides was typically achieved by treatment with chlorinating agents like phosphorus pentachloride or thionyl chloride. A direct route from anilines to arylsulfonyl chlorides was established through the Sandmeyer-type reaction , with a significant modification by Meerwein. nih.gov This method involves the diazotization of an aniline (B41778), followed by a reaction with sulfur dioxide in the presence of a copper salt catalyst. nih.gov

Impact of Catalytic Advancements on Synthetic Efficiency

While classical methods for arylsulfonyl chloride synthesis were effective, they often required harsh conditions and exhibited limitations in substrate scope and regioselectivity. The advent of modern catalytic systems has significantly enhanced the efficiency and applicability of these transformations.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of arylsulfonyl chlorides. These methods often utilize arylboronic acids or other organometallic reagents as starting materials, allowing for the introduction of the sulfonyl chloride moiety under milder conditions and with greater functional group tolerance. nih.gov The use of palladium catalysts can also overcome the regioselectivity limitations inherent to electrophilic aromatic substitution. nih.gov

Copper-catalyzed reactions , particularly improvements on the Sandmeyer-type reaction, have also played a crucial role. These advancements have led to more robust and scalable processes for the conversion of anilines to arylsulfonyl chlorides. researchgate.net

More recently, photoredox catalysis has provided a novel approach to the synthesis of arylsulfonyl chlorides. nih.gov These methods utilize visible light to initiate the reaction, often proceeding under very mild conditions and offering unique reactivity patterns. nih.gov The use of heterogeneous photocatalysts is also being explored to facilitate catalyst separation and recycling. nih.govacs.org

These catalytic advancements have not only improved the synthesis of known arylsulfonyl chlorides but have also enabled the preparation of novel and complex structures that were previously inaccessible. The ability to perform these reactions with high chemoselectivity and under mild conditions is of paramount importance for applications in medicinal chemistry and materials science.

Chemical Profile of 3,4-diethoxybenzenesulfonyl Chloride

PropertyValue
CAS Number 99188-17-7
Molecular Formula C₁₀H₁₃ClO₄S
Molecular Weight 264.73 g/mol

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through the chlorosulfonation of 1,2-diethoxybenzene. This reaction is a classic example of electrophilic aromatic substitution on a highly activated benzene ring.

A significant application of this compound is in the synthesis of bioactive molecules. For instance, it serves as a key precursor in the preparation of 3,4-diethoxybenzthioamide, which is a crucial intermediate for the synthesis of OPC-6535. nih.gov

Reaction Reactants Conditions Product Reference
Friedel-Crafts reaction1,2-diethoxybenzene, Potassium thiocyanateMethanesulfonic acid, ambient temperature3,4-diethoxybenzthioamide nih.gov

Future Research Directions and Perspectives for 3,4 Diethoxybenzenesulfonyl Chloride

Exploration of Novel Reaction Pathways and Catalytic Systems

The classical methods for synthesizing aryl sulfonyl chlorides, such as direct chlorosulfonation with chlorosulfonic acid or the Sandmeyer reaction, often involve harsh conditions, hazardous reagents, and limited functional group tolerance. nih.gov Future research will likely focus on developing novel catalytic systems that offer milder reaction conditions, higher selectivity, and broader substrate applicability for the synthesis of 3,4-diethoxybenzenesulfonyl chloride.

Photocatalysis: A promising frontier is the use of visible-light photocatalysis. nih.govacs.org Recent studies have demonstrated the synthesis of various aryl sulfonyl chlorides from arenediazonium salts using heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI). nih.govacs.orgmpg.de This approach serves as a sustainable alternative to the traditional copper-catalyzed Meerwein reaction, operating at room temperature under visible light irradiation. acs.org Exploring the application of such photocatalytic systems to the synthesis of this compound could provide a significantly greener and more efficient pathway. nih.gov

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions represent another innovative avenue. A recently developed method allows for the preparation of arylsulfonyl chlorides from arylboronic acids under mild conditions. nih.gov This process exhibits significant functional group tolerance, which would be advantageous for synthesizing complex derivatives starting from a 3,4-diethoxy-substituted boronic acid precursor. nih.gov Further investigation into catalysts based on other transition metals could also unlock new synthetic possibilities. acs.org

The table below summarizes emerging catalytic strategies applicable to aryl sulfonyl chloride synthesis.

Catalytic SystemPrecursorsKey Advantages
Heterogeneous Photocatalysis (K-PHI) Arenediazonium Salts, SO₂Metal-free, uses visible light, room temperature, sustainable. nih.govacs.org
Palladium Catalysis Arylboronic Acids, SO₂Cl₂Mild conditions, broad functional group tolerance, convergent synthesis. nih.gov
Copper Catalysis (Aqueous Sandmeyer) Anilines (via Diazonium Salts), SO₂ SurrogateUses water as a solvent, safer, product precipitates, scalable. researchgate.netacs.org

Beyond synthesis, future work could also explore novel reactions of this compound. While its primary use is in forming sulfonamides and sulfonates, its potential in other transformations, such as Friedel-Crafts reactions to form sulfones or as a precursor in desulfonative cross-coupling reactions, remains an area ripe for investigation. researchgate.netwikipedia.org

Development of Sustainable Synthetic Methodologies and Green Chemistry Applications

The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—are increasingly guiding synthetic chemistry. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign processes.

Aqueous Synthesis: A significant advancement has been the development of aqueous processes for the Sandmeyer-type synthesis of aryl sulfonyl chlorides. researchgate.netacs.org Traditionally performed in glacial acetic acid, conducting the reaction in water offers considerable safety, environmental, and scalability benefits. researchgate.net The low solubility of the sulfonyl chloride product in water can lead to its direct precipitation from the reaction mixture, simplifying isolation and purification. researchgate.netacs.org Adapting this aqueous methodology for this compound production could substantially reduce the reliance on organic solvents.

Safer Reagents and Auxiliaries: The use of hazardous reagents like gaseous sulfur dioxide is a major drawback of traditional methods. Modern approaches utilize stable, solid SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which are safer and easier to handle. researchgate.netorganic-chemistry.org Similarly, replacing harsh chlorinating agents with greener alternatives is a key research goal. For instance, methods using bleach (sodium hypochlorite) or N-chlorosuccinimide (NCS) for the oxidative chlorination of sulfur compounds offer a more environmentally friendly route to sulfonyl chlorides. organic-chemistry.orgresearchgate.net

The following table compares traditional methods with greener, more sustainable alternatives.

AspectTraditional MethodGreen Chemistry Alternative
Solvent Glacial Acetic AcidWater researchgate.netacs.org
SO₂ Source Gaseous Sulfur DioxideSolid Surrogates (e.g., DABSO) organic-chemistry.org
Reaction Conditions Harsh (e.g., conc. acids)Mild (e.g., photocatalysis at room temp.) acs.org
Catalyst Stoichiometric Copper SaltsRecyclable Heterogeneous Photocatalysts nih.govacs.org
Byproducts Significant hazardous wasteReduced waste, simpler workup researchgate.net

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced technologies like continuous flow chemistry and automated synthesis offers transformative potential for the production of this compound. These technologies can address many of the safety and scalability challenges associated with traditional batch processing.

Flow Chemistry: The synthesis of aryl sulfonyl chlorides, particularly via diazotization and chlorosulfonylation, involves highly reactive and potentially unstable diazonium salt intermediates. Performing these reactions in a continuous flow reactor provides superior control over reaction parameters such as temperature, pressure, and mixing. rsc.org This enhanced control minimizes the risk of hazardous runaway reactions and allows for the safe handling of reactive species. Furthermore, flow chemistry can significantly improve spacetime yield compared to batch processes. Recent work has demonstrated the successful automated, continuous manufacturing of aryl sulfonyl chlorides at a multi-hundred-gram scale, showcasing the technology's reliability and efficiency.

Automated Synthesis: Automation, when coupled with flow chemistry, allows for precise process control and real-time monitoring. Gravimetric balances and other sensors can provide feedback to control pumps and maintain consistent reaction conditions, leading to improved yield and purity. This level of control is difficult to achieve in manual batch operations. An automated system for the production of this compound would not only enhance safety and efficiency but also facilitate easier scale-up from laboratory to industrial production.

ParameterBatch ProcessingFlow Chemistry / Automated Synthesis
Safety Higher risk with unstable intermediates (e.g., diazonium salts).Superior temperature and mixing control; small reaction volumes enhance safety. rsc.org
Scalability Scale-up can be non-linear and challenging.Easily scalable by extending operation time or "numbering-up" reactors. rsc.org
Process Control Manual control, potential for inconsistency.Automated feedback loops for precise control of parameters.
Spacetime Yield Generally lower.Significantly improved due to efficient mixing and heat transfer.
Workup Often labor-intensive, multi-step.Can be integrated with continuous separation and purification modules.

By embracing these future research directions—exploring novel catalysis, adopting green chemistry principles, and integrating advanced manufacturing technologies—the synthesis and application of this compound can be made more efficient, safer, and environmentally sustainable.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3,4-diethoxybenzenesulfonyl chloride derivatives in nucleophilic substitutions?

Methodological Answer:
The compound is typically synthesized via sulfonylation using this compound as an electrophile. A common protocol involves reacting it with amines or alcohols in dichloromethane (DCM) at room temperature, with triethylamine (Et3_3N) as a base to neutralize HCl byproducts. For example, coupling with pyrano(2,3-b)pyridine analogues achieved yields of 43–60% under these conditions . Key factors include:

  • Solvent choice : DCM or THF for solubility and inertness.
  • Base selection : Et3_3N or DMAP to drive the reaction.
  • Stoichiometry : A 1.2–1.5 molar excess of the sulfonyl chloride ensures complete substrate conversion.

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:
The compound is moisture-sensitive and thermally unstable. Storage recommendations include:

  • Temperature : Keep at 2–8°C in airtight containers to avoid hydrolysis or decomposition .
  • Handling : Use inert gas (N2_2/Ar) purging during transfers.
  • Safety : Wear gloves and eye protection due to its corrosive nature (GHS05 hazard classification). Spills should be neutralized with sodium bicarbonate .

Advanced: How do the electron-donating ethoxy groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The 3,4-diethoxy substituents activate the sulfonyl chloride group by donating electron density through resonance, enhancing its electrophilicity. This increases reaction rates in nucleophilic substitutions compared to non-substituted analogs. However, steric hindrance from the ethoxy groups may reduce yields in bulky substrates. Comparative studies with 3,4-dichlorobenzenesulfonyl chloride (electron-withdrawing substituents) show distinct regioselectivity patterns, as seen in sulfonamide syntheses .

Advanced: What strategies mitigate side reactions (e.g., over-sulfonylation) in multi-step syntheses using this reagent?

Methodological Answer:

  • Temperature control : Reactions at 0–5°C slow down competing pathways.
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) with tert-butyldimethylsilyl (TBS) groups before sulfonylation.
  • Sequential addition : Introduce sulfonyl chloride in portions to avoid excess.
    For example, in HIF pathway inhibitor synthesis, pre-functionalizing the pyridine core minimized unwanted sulfonylation at alternative sites .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • 1^1H/13^13C NMR : Identify ethoxy groups (δ 1.3–1.5 ppm for CH3_3, δ 3.8–4.2 ppm for OCH2_2) and aromatic protons (δ 6.8–7.5 ppm).
  • FT-IR : Confirm sulfonyl S=O stretches at 1350–1370 cm1^{-1} and 1150–1170 cm1^{-1}.
  • LC-MS : Verify molecular weight (e.g., [M+H]+^+ for C10_{10}H13_{13}ClO4_4S: 272.04 g/mol) and purity (>95% by HPLC) .

Advanced: How can computational modeling predict regioselectivity in reactions involving this sulfonyl chloride?

Methodological Answer:

  • DFT calculations : Model transition states to identify kinetically favored pathways. For example, the ethoxy groups lower the energy barrier for sulfonylation at para positions relative to meta.
  • Molecular docking : Predict binding interactions in enzyme inhibition studies, leveraging LogP (2.6–3.1) and polar surface area (PSA ≈ 42.5 Ų) for bioavailability assessments .

Basic: What purification methods are effective for isolating sulfonamide derivatives of this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (20:80 to 50:50) gradients.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • TLC monitoring : Spot visualization under UV (254 nm) or iodine staining ensures homogeneity .

Advanced: How do structural analogs (e.g., 3,4-dimethoxy or halogenated derivatives) compare in biological activity studies?

Methodological Answer:

  • Electron-rich vs. electron-poor analogs : 3,4-Diethoxy derivatives exhibit enhanced solubility but reduced metabolic stability compared to halogenated versions (e.g., 3,4-dichloro).
  • Bioactivity : In HIF inhibitors, ethoxy groups improve target binding affinity by 30% over methoxy analogs, as shown in IC50_{50} assays .

Basic: What are the critical parameters for scaling up reactions without compromising yield?

Methodological Answer:

  • Mixing efficiency : Use high-shear mixers to prevent localized overheating.
  • Solvent volume : Maintain a 10:1 solvent-to-substrate ratio for optimal dispersion.
  • Quenching : Slowly add reactions to ice-cold water to control exotherms .

Advanced: How can kinetic studies resolve contradictions in reported reaction rates for sulfonylation?

Methodological Answer:

  • Pseudo-first-order kinetics : Monitor substrate consumption via in situ IR or HPLC to determine rate constants (kobs_{obs}).
  • Variable control : Isolate effects of humidity, light, and trace metals. For example, trace Fe3+^{3+} accelerates decomposition, explaining yield discrepancies in non-inert setups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.